molecular formula C18H23N3O2 B12232333 2-({1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine

2-({1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B12232333
M. Wt: 313.4 g/mol
InChI Key: HWRLRVTWNCDIMH-UHFFFAOYSA-N
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Description

2-({1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with a methoxy group and a piperidine ring, which is further substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. One common method involves the Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions to introduce the pyrimidine ring and the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. For instance, as a dopamine transporter reuptake inhibitor, it binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons . This increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine stands out due to its unique combination of a pyrimidine ring and a piperidine ring with methoxyphenyl substitution. This unique structure imparts specific chemical and biological properties that are not observed in other related compounds.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

2-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methoxy]pyrimidine

InChI

InChI=1S/C18H23N3O2/c1-22-17-5-3-15(4-6-17)13-21-11-7-16(8-12-21)14-23-18-19-9-2-10-20-18/h2-6,9-10,16H,7-8,11-14H2,1H3

InChI Key

HWRLRVTWNCDIMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)COC3=NC=CC=N3

Origin of Product

United States

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